1-Methyl-2-tetralone

Descripción general

Descripción

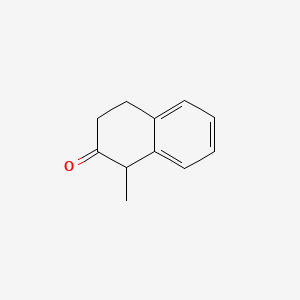

1-Methyl-2-tetralone: is an organic compound with the molecular formula C₁₁H₁₂O . It belongs to the class of tetralones, which are bicyclic aromatic hydrocarbons containing a ketone functional group. This compound is characterized by a methyl group attached to the first carbon of the tetralone structure, making it a derivative of 2-tetralone.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Methyl-2-tetralone can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of 1-methyl-1,2,3,4-tetrahydronaphthalene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the ketone functional group at the second position of the tetralone ring.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the oxidation of 1-methyl-1,2,3,4-tetrahydronaphthalene using oxidizing agents like chromic acid or potassium permanganate. This method is preferred due to its high yield and scalability.

Análisis De Reacciones Químicas

Oxidation Reactions

The ketone moiety and methyl group undergo selective oxidation under controlled conditions:

- Hydroperoxide Formation : Reaction with atmospheric oxygen generates 2-hydroperoxy-1-methyl-2-tetralone via triplet oxygen-mediated oxidation of the enol intermediate .

- Epoxidation : Under acidic conditions, epoxidation of related tetralones (e.g., 4-methyl-1,2-dihydronaphthalene) leads to rearranged products, suggesting similar pathways for 1-methyl-2-tetralone .

Reduction Reactions

The ketone group is reduced to secondary alcohols or alkanes via catalytic hydrogenation or hydride agents:

- Enantioselective Hydrogenation : Ruthenium(II) complexes with 1,4-diamine ligands achieve enantioselective reduction, producing chiral alcohols with >90% ee .

- LiAlH₄/NaBH₄ : Non-selective reduction yields 1-methyl-2-tetralol as the primary product.

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the activated positions of the tetralone ring:

- Halogenation : Chlorination/bromination at the 6- or 8-positions using SOCl₂ or Br₂/FeCl₃.

- Alkylation : Phase-transfer catalysis with 1,5-dibromopentane and cinchona alkaloid-derived catalysts enables enantioselective alkylation (up to 88% ee) .

Cyclization and Annulation

The tetralone scaffold participates in cycloadditions and annulations:

- Friedel-Crafts Acylation : Siloxyalkynes react with Brønsted acids to form fused cyclohexenone derivatives .

- Robinson Annulation : Forms bicyclic products, though competing byproducts (e.g., spiro compounds) are observed .

Enolate Chemistry

The enolate intermediate facilitates alkylation and cross-coupling:

- Decarboxylative Allylic Alkylation (DAAA) : Enol carbonates undergo Pd-catalyzed allylation with high enantioselectivity (up to 91% ee) .

- Vinylogous Aldol Reactions : Organocatalytic δ-selective aldol additions form chiral diheteroaryl alkanals .

Aplicaciones Científicas De Investigación

1-Methyl-2-tetralone has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: It serves as a model compound for studying the behavior of tetralone derivatives in biological systems.

Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of pharmaceutical agents.

Industry: It is used in the production of fragrances and as an intermediate in the synthesis of agrochemicals.

Mecanismo De Acción

The mechanism of action of 1-methyl-2-tetralone involves its interaction with various molecular targets and pathways. The ketone functional group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce various products. The aromatic ring can participate in electrophilic substitution reactions, introducing different substituents that can modulate the compound’s properties.

Comparación Con Compuestos Similares

- 2-Methyl-1-tetralone

- 1-Tetralone

- 2-Tetralone

- 1-Methyl-1,2,3,4-tetrahydronaphthalene

Comparison: 1-Methyl-2-tetralone is unique due to the presence of the methyl group at the first carbon position, which influences its reactivity and physical properties. Compared to 1-tetralone and 2-tetralone, the methyl group in this compound provides steric hindrance, affecting the compound’s behavior in chemical reactions. Additionally, the position of the ketone group in this compound distinguishes it from other tetralone derivatives, leading to different reactivity patterns and applications.

Actividad Biológica

1-Methyl-2-tetralone, a member of the tetralone family, has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

This compound is characterized by a fused bicyclic structure that comprises a six-membered cyclohexane ring and a five-membered carbonyl-containing ring. The structural formula can be represented as follows:

This compound's unique structure contributes to its biological activity, particularly in interactions with various biological targets.

Pharmacological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Research has demonstrated that tetralone derivatives, including this compound, possess significant antimicrobial properties. For example, studies show that certain tetralones can inhibit the growth of various bacteria and fungi, although specific data on this compound's efficacy against particular strains is limited .

- Anticancer Activity : The compound has been evaluated for its anticancer potential. One study reported that tetralone derivatives could inhibit the proliferation of cancer cell lines, with IC50 values indicating effective concentrations for growth inhibition. For instance, derivatives similar to this compound demonstrated significant cytotoxic effects against KB cell lines with IC50 values ranging from 1 to 5 ppm .

- Enzyme Inhibition : this compound and its analogs have shown potential as inhibitors of enzymes such as monoamine oxidase (MAO). Inhibitory activities against MAO-B have been noted, with some derivatives having IC50 values lower than 7.8 × 10^-4 μM . The mechanism of action is believed to involve hydrophobic interactions and hydrogen bonding with enzyme active sites.

The mechanisms through which this compound exerts its biological effects include:

- Hydrophobic Interactions : The compound's hydrophobic regions facilitate binding to enzyme active sites, enhancing inhibitory activity against targets like CYP24A1 and MAO-B .

- Structural Modifications : Variations in substituents on the tetralone scaffold can significantly influence biological activity. For instance, modifications leading to increased conjugation may reduce flexibility and alter binding affinities .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Anticancer Studies : In vitro assays demonstrated that certain tetralones could effectively inhibit the growth of cancer cell lines such as HeLa and A549. The results indicated that modifications in the tetralone structure could enhance anticancer efficacy .

- Antimicrobial Efficacy : In a comparative study of various tetralones, it was found that some exhibited significant antibacterial activity against strains like E. coli and Staphylococcus aureus, although specific data for this compound was not always isolated .

- Enzyme Inhibition Studies : A detailed investigation into enzyme inhibition revealed that certain derivatives showed selective inhibition profiles against MAO-A and MAO-B, suggesting potential for therapeutic applications in neurological disorders .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Propiedades

IUPAC Name |

1-methyl-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-5,8H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZQKUJGVYFKBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4024-14-0 | |

| Record name | 3,4-Dihydro-1-methyl-2(1H)-naphthalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4024-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-1-methylnaphthalen-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004024140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4024-14-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-tetrahydro-1-methylnaphthalen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 1-Methyl-2-tetralone?

A1: this compound is a bicyclic ketone composed of a benzene ring fused to a cyclohexane ring. Its structure features a ketone group at position 2 and a methyl substituent at position 1 of the tetralin framework.

Q2: How is this compound typically synthesized?

A2: Several synthetic routes have been explored for this compound. One approach involves a multi-step synthesis starting from 3-isopropylanisole, progressing through various intermediates like 5-isopropyl-7-methoxy-1-methyl-2-tetralone. Another method utilizes 6-methoxy-1-methyl-3,4-dihydronaphthalene, converting it to the desired tetralone via oxidation with lead tetraacetate and subsequent rearrangement. A simplified synthesis using readily available starting materials has also been reported.

Q3: What is the significance of the stereochemistry in reactions involving this compound?

A3: The presence of the methyl group at position 1 introduces chirality, making this compound a chiral molecule. This chirality plays a significant role in reactions, especially those involving the formation of new stereocenters. For instance, in the zirconium alkoxide-catalyzed Meerwein-Ponndorf-Verley reduction of this compound, the reaction exhibits high stereoselectivity, preferentially yielding the cis alcohol.

Q4: How has this compound been utilized in total synthesis efforts?

A4: this compound serves as a valuable starting material in the total synthesis of complex natural products. It has been successfully employed in the synthesis of (±)-Taxodione, a tumor inhibitor. Additionally, it played a key role in synthesizing (±)-Royleanone, leveraging its structural framework to construct the target molecule's core structure.

Q5: What is the role of this compound derivatives in medicinal chemistry?

A5: Derivatives of this compound have shown potential in medicinal chemistry. For example, aminotetralone analogs of ketamine, synthesized by incorporating structural features of both ketamine and cathinone, were evaluated for their hypnotic and locomotor properties in mice. These studies highlight the potential of this compound derivatives as scaffolds in drug discovery, particularly for central nervous system-related therapies.

Q6: Has this compound been studied in the context of organometallic chemistry?

A6: Yes, this compound has been incorporated into organometallic compounds. Specifically, researchers synthesized planar chiral (η6-arene)Cr(CO)3 complexes containing a carboxylic acid derivative derived from this compound. These organometallic derivatives were further utilized in preparing analogs of the antibiotic platensimycin, illustrating the potential of incorporating this compound into organometallic frameworks for medicinal chemistry applications.

Q7: Are there any documented photochemical reactions involving this compound?

A7: The photochemistry of this compound has been investigated, particularly in the context of diepoxy ketones. Irradiation of trans-1,1′:3,4-Diepoxy-1-methyl-2-tetralone led to the formation of various products, including phenols and a pyrone derivative. This highlights the reactivity of this compound derivatives under photochemical conditions, leading to interesting rearrangements and the formation of diverse molecular structures.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.